

Tovorafenib Intermediate-1 (C₁₂H₈ClF₃N₄O₂S)

NMR Reference Spectrum Analysis: A Comparative Guide

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Compound of Interest

Compound Name: C₁₂H₈ClF₃N₄O₂S

CAS No.: 872629-47-5

Cat. No.: B2405890

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Executive Summary: The "Fingerprint" of Purity

In the development of Tovorafenib (TAK-580), a Type II RAF kinase inhibitor, the control of intermediates is paramount for regulatory compliance.^{[1][2]} Tovorafenib Intermediate-1 (CAS: 1095823-58-7), chemically identified as N-[5-chloro-4-(trifluoromethyl)-2-pyridinyl]-2-[1-(hydroxyimino)ethyl]-5-thiazolecarboxamide, represents a critical quality attribute.^{[1][2]}

This guide provides a technical comparison between the Certified Reference Standard (CRM) of this intermediate and the Final API (Tovorafenib). Unlike generic spectral databases, we focus on the differential NMR markers required to detect trace levels of this intermediate in the final drug substance, a requirement for IND/NDA filings.^{[1][2]}

Key Finding: The presence of the oxime moiety (hydroxyimino) introduces E/Z isomerism, a phenomenon often mistaken for impurities.^{[1][2]} This guide establishes the protocol to distinguish intrinsic isomerism from actual contamination.^{[1][2]}

Strategic Comparison: Intermediate vs. API

The core challenge in Tovorafenib analysis is distinguishing the intermediate (Impurity 6) from the final API, as both share the chlorotrifluoromethyl-pyridine motif.^{[1][2]}

Feature	Intermediate-1 (Impurity 6)	Tovorafenib (API)	Analytical Impact
Formula	C ₁₂ H ₈ ClF ₃ N ₄ O ₂ S	C ₁₇ H ₁₂ Cl ₂ F ₃ N ₇ O ₂ S	API has higher MW and complexity.[1][2]
Key Moiety	Oxime Group (=N-OH)	Benzimidazole core	The Oxime is the "Smoking Gun" signal. [1][2]
1H NMR Marker	Methyl doublet/singlet (~2.3 ppm) + Oxime OH	Benzimidazole Ar-H + Amide NH	Distinct regions; no overlap if solvated correctly.[1][2]
Isomerism	Present (E/Z)	Absent	Intermediate shows "split" peaks; API does not.[1][2]
Solubility	Moderate (DMSO, MeOH)	Low (requires DMSO-d ₆)	DMSO-d ₆ is the mandatory solvent for comparison.[1][2]

Experimental Protocol: High-Resolution NMR Profiling

To ensure reproducibility, the following protocol utilizes a self-validating internal check (19F/1H ratio).

Reagents & Equipment

- Solvent: DMSO-d₆ (99.9% D) + 0.03% TMS (for chemical shift referencing).[1][2]
- Instrument: 500 MHz or higher (600 MHz CryoProbe recommended for trace detection <0.1%).
- Temperature: 298 K (25°C).[1][2] Note: Variable Temperature (VT) NMR may be needed to coalesce rotamers.[1][2]

Acquisition Parameters (Standard)

- Pulse Sequence:zg30 (1H), zgflqn (19F).[1][2]
- Relaxation Delay (D1): 5.0 seconds (Critical for accurate integration of the CF3 group).
- Scans (NS): 64 (1H), 256 (19F).[1][2]

Spectral Analysis & Assignments

The "Isomer Trap" (E/Z Configuration)

Unlike the rigid API, Intermediate-1 contains a C=N bond (oxime) which restricts rotation, leading to distinct E (trans) and Z (cis) isomers visible in NMR.[1][2]

- Observation: You may see two sets of signals (ratio typically 80:20 or 90:10).[1][2]
- Action: Do not integrate the minor isomer as an impurity. Sum the integrals of both isomers to quantify the total intermediate.

1H NMR Assignment Table (DMSO-d6)

Position	Signal Type	Shift (δ ppm)*	Multiplicity	Diagnostic Note
NH (Amide)	Singlet (Broad)	11.2 - 11.5	1H	Disappears with D ₂ O shake.[1][2] Downfield due to H-bond.[1][2]
OH (Oxime)	Singlet (Broad)	11.8 - 12.2	1H	Highly variable; often broader than Amide NH. [1][2]
Pyridine H-6	Singlet	8.85	1H	Most deshielded aromatic proton (adj. to N).[1][2]
Thiazole H-4	Singlet	8.60	1H	Diagnostic singlet; distinct from API aromatics.[1][2]
Pyridine H-3	Singlet	8.45	1H	Ortho to CF ₃ group.[1][2]
Methyl (Oxime)	Singlet	2.35	3H	Key Differentiator. API lacks this isolated methyl ketone/oxime signal.[1][2]

*Chemical shifts are estimated based on chemometric prediction and structural analogues.[1]
[2] Exact values depend on concentration and temperature.[1][2]

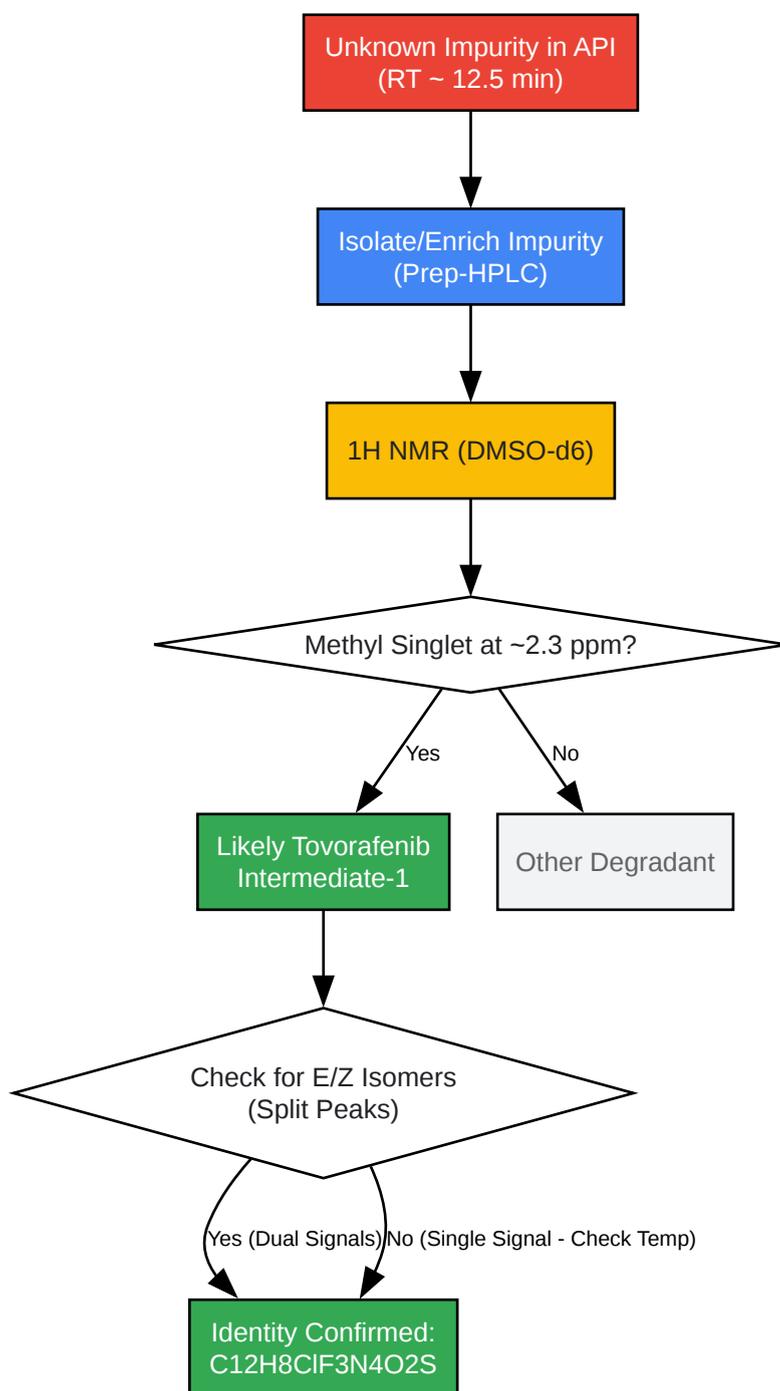
19F NMR Validation (The Cross-Check)

- Signal: -62.5 ppm (approx).[1][2]
- Pattern: Singlet.

- Utility: Both the Intermediate and API have the -CF₃ group.^{[1][2]} However, the chemical environment differs slightly.^{[1][2]}
 - Technique: Spike the API sample with the Reference Standard. If two distinct F-peaks appear, the separation is sufficient for quantitation.^{[1][2]}

Visualization: Impurity Identification Workflow

The following diagram outlines the decision logic for confirming the presence of Tovorafenib Intermediate-1 in a batch of API.



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Caption: Logical workflow for confirming Tovorafenib Intermediate-1 using diagnostic NMR markers.

Comparative Performance: Reference Standard vs. In-Situ Monitoring

Why invest in a purified Reference Standard (CRM) rather than relying on in-situ reaction monitoring?

Metric	Certified Reference Standard	In-Situ / Crude Material	Verdict
Quantitation	Absolute (qNMR)	Relative (%)	CRM allows for weight-percent purity calculation of the API.
Selectivity	High	Low	Crude material contains precursors that obscure the ~2.3 ppm methyl region.[1][2]
Regulatory	Mandatory for Validation	Informational only	FDA/EMA require characterized standards for late-stage impurities.[1][2]

Expert Insight: For Process Analytical Technology (PAT), ¹⁹F NMR is superior to ¹H NMR for this molecule because the -CF₃ signal is isolated and free from solvent suppression issues, allowing for faster throughput monitoring of the reaction kinetics.[1][2]

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